molecular formula C7H15O5P B2952479 Ethyl 3-dimethoxyphosphorylpropanoate CAS No. 23550-25-6

Ethyl 3-dimethoxyphosphorylpropanoate

Cat. No.: B2952479
CAS No.: 23550-25-6
M. Wt: 210.166
InChI Key: ULHWUQRABPZYQY-UHFFFAOYSA-N
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Description

Ethyl 3-dimethoxyphosphorylpropanoate is an organic compound with the molecular formula C7H15O5P. It is a phosphonate ester, characterized by the presence of a phosphoryl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-dimethoxyphosphorylpropanoate can be synthesized through the reaction of ethyl acrylate with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic addition of dimethyl phosphite to the ethyl acrylate, forming the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for the purification and isolation of the compound, such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-dimethoxyphosphorylpropanoate undergoes various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphonic acids.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The ethyl and methoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phosphonates.

Scientific Research Applications

Ethyl 3-dimethoxyphosphorylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.

    Biology: It can be used in the study of enzyme inhibitors and as a probe for phosphoryl transfer reactions.

    Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-dimethoxyphosphorylpropanoate involves its interaction with molecular targets such as enzymes that catalyze phosphoryl transfer reactions. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. The phosphoryl group plays a crucial role in these interactions, facilitating the transfer of phosphate groups in biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-dimethoxyphosphorylpropanoate can be compared with other phosphonate esters such as:

    Dimethyl methylphosphonate: Similar in structure but with different reactivity and applications.

    Diethyl ethylphosphonate: Another related compound with distinct chemical properties.

    Trimethyl phosphite: Used in similar applications but with different reactivity due to the presence of three methoxy groups.

This compound is unique due to its specific combination of ethyl and methoxy groups, which confer distinct reactivity and applications compared to other phosphonate esters.

Properties

IUPAC Name

ethyl 3-dimethoxyphosphorylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O5P/c1-4-12-7(8)5-6-13(9,10-2)11-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHWUQRABPZYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCP(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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